
8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one is a complex organic compound with the molecular formula C15H22O2 This compound is known for its unique structure, which includes a hydroxyl group, multiple methyl groups, and a cyclodecane ring with a propan-2-ylidene substituent
Preparation Methods
The synthesis of 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclodecane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyl group: This step often involves oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Addition of methyl groups: Methylation reactions using methyl iodide or similar reagents can introduce the necessary methyl groups.
Formation of the propan-2-ylidene substituent: This can be achieved through alkylation reactions using propan-2-ylidene precursors.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using more cost-effective reagents and conditions.
Chemical Reactions Analysis
8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl and propan-2-ylidene groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens).
Scientific Research Applications
8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one can be compared with other similar compounds, such as:
Eremophilone: A sesquiterpenoid with a similar cyclodecane ring structure but different substituents.
Hydroxyeremophilone: A hydroxylated derivative of eremophilone with similar chemical properties.
β-Vetispirene: A related compound with a similar molecular framework but different functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
8-hydroxy-2,6-dimethyl-9-propan-2-ylidenecyclodec-5-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12,15,17H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVMZSSWMWCWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(CC(C(=C(C)C)CC1=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737765 |
Source


|
| Record name | 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142894-81-3 |
Source


|
| Record name | 8-Hydroxy-2,6-dimethyl-9-(propan-2-ylidene)cyclodec-5-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
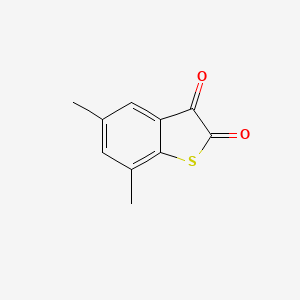
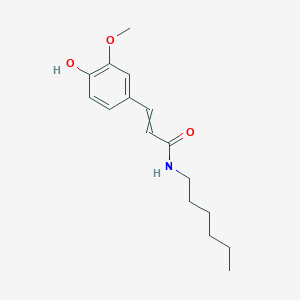

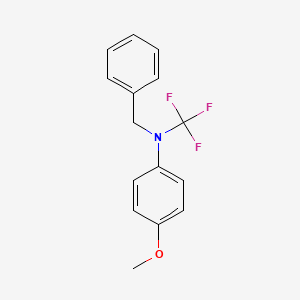
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)

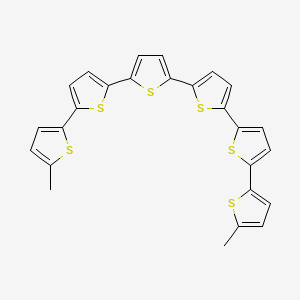
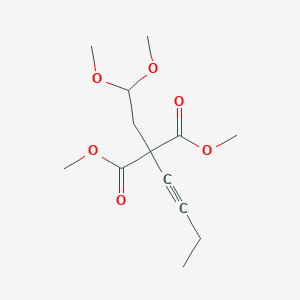
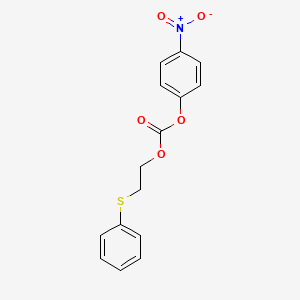
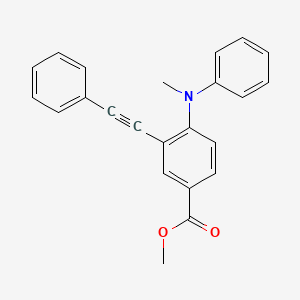
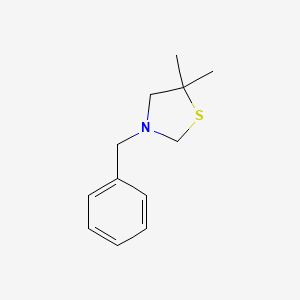
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

![tert-Butyl [4-(dimethylamino)benzoyl]carbamate](/img/structure/B12543262.png)
